molecular formula C10H19N3O B2406861 5-Amino-6-(piperidin-4-yl)piperidin-2-one CAS No. 1803607-29-5

5-Amino-6-(piperidin-4-yl)piperidin-2-one

Cat. No.: B2406861
CAS No.: 1803607-29-5
M. Wt: 197.282
InChI Key: UUJHWTNUSSZLSO-UHFFFAOYSA-N
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Description

5-Amino-6-(piperidin-4-yl)piperidin-2-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-(piperidin-4-yl)piperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, or nickel . The reaction conditions often involve elevated temperatures and pressures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-(piperidin-4-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which can have significant pharmacological activities .

Scientific Research Applications

5-Amino-6-(piperidin-4-yl)piperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-6-(piperidin-4-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-(piperidin-4-yl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual piperidine rings make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-6-piperidin-4-ylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-8-1-2-9(14)13-10(8)7-3-5-12-6-4-7/h7-8,10,12H,1-6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJHWTNUSSZLSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1N)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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